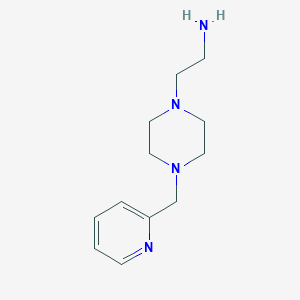
2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine typically involves the reaction of 2-chloromethylpyridine with piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Applications De Recherche Scientifique
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 1-(4-Pyridyl)piperazine
- 1,4-Bis(acryloyl)piperazine
Uniqueness
2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperazine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C12H20N4 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H20N4/c13-4-6-15-7-9-16(10-8-15)11-12-3-1-2-5-14-12/h1-3,5H,4,6-11,13H2 |
Clé InChI |
ZYBXQCBQRMRPAW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



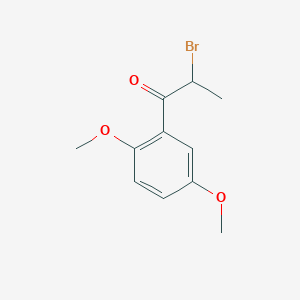
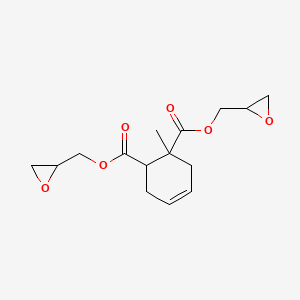
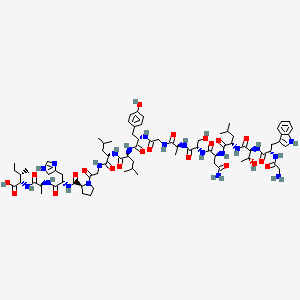


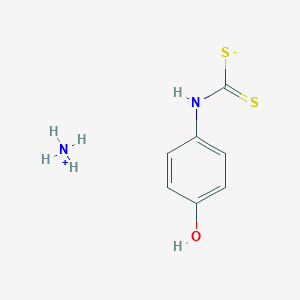
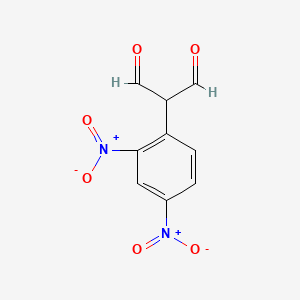


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
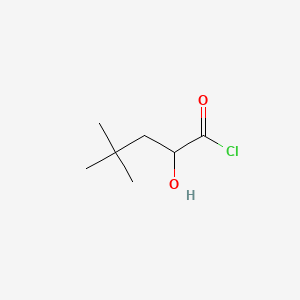
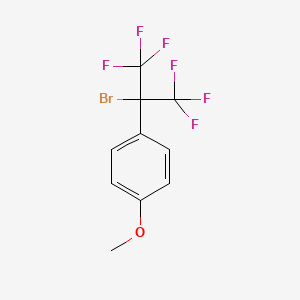
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
